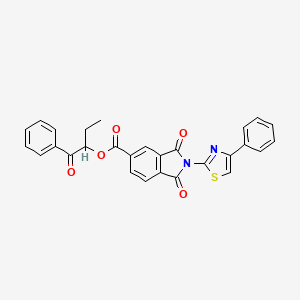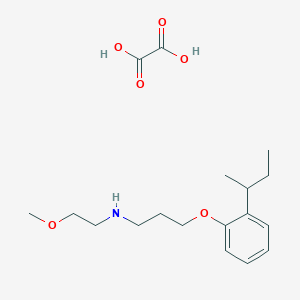![molecular formula C17H27NO6 B4004891 2-[3-(3-Methyl-4-propan-2-ylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4004891.png)
2-[3-(3-Methyl-4-propan-2-ylphenoxy)propylamino]ethanol;oxalic acid
Vue d'ensemble
Description
2-[3-(3-Methyl-4-propan-2-ylphenoxy)propylamino]ethanol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group, an amino group, and an ethanol moiety, combined with oxalic acid, which forms a salt. The presence of these functional groups allows the compound to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methyl-4-propan-2-ylphenoxy)propylamino]ethanol;oxalic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The intermediate is then reacted with a propylamine derivative under controlled conditions to form the desired product. The final step involves the addition of oxalic acid to form the salt. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced techniques such as catalytic hydrogenation and solvent extraction can further enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3-Methyl-4-propan-2-ylphenoxy)propylamino]ethanol;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the amino group can produce primary amines. Substitution reactions can result in the formation of various alkylated derivatives.
Applications De Recherche Scientifique
2-[3-(3-Methyl-4-propan-2-ylphenoxy)propylamino]ethanol;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(3-Methyl-4-propan-2-ylphenoxy)propylamino]ethanol;oxalic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound shares a similar phenoxy structure but differs in the presence of a chloro group and a methyl ester moiety.
4DPAIPN: A fluorophore with excellent redox properties and chemical stability, used as a metal-free organophotocatalyst.
Uniqueness
2-[3-(3-Methyl-4-propan-2-ylphenoxy)propylamino]ethanol;oxalic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-[3-(3-methyl-4-propan-2-ylphenoxy)propylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-12(2)15-6-5-14(11-13(15)3)18-10-4-7-16-8-9-17;3-1(4)2(5)6/h5-6,11-12,16-17H,4,7-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLQPZDDAAOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNCCO)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4004808.png)
![4-[4-(4-Bromo-2-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4004812.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4004825.png)

![N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004846.png)

![2-{[4-(3-ethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4004860.png)
![4-[2-(4-bromo-2-chlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4004861.png)

![N'-[4-(2-bromo-4-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004874.png)
![Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine](/img/structure/B4004880.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4004882.png)
![1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4004898.png)
![N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4004904.png)
